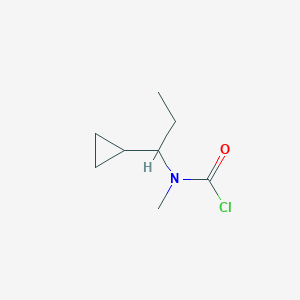
2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C17H11NO4 . This indicates that it contains 17 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Given its structure, it could potentially undergo reactions typical of carboxylic acids and amines .Physical And Chemical Properties Analysis
This compound has a molar mass of 293.27 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Reactivity and Interaction with Organic Substrates
A study explored the reactivity of various stable carbenes with simple organic substrates, shedding light on the nuanced interactions between different types of carbenes and their potential applications in organic synthesis and chemical transformations. This research highlights the unique behaviors of cyclic and acyclic carbenes, including their role in facilitating benzoin condensation and producing diverse products depending on their electronic properties, which could be relevant to the study of 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid derivatives (Martin et al., 2014).
Structural Characterization and Supramolecular Arrangements
Research into the structural characterization of 1,3-benzothiazole derivatives, including compounds related to 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid, has revealed insights into the hypervalent interactions and hydrogen bonding that drive supramolecular arrangements. This work provides a foundational understanding of how such compounds interact at the molecular level, potentially informing their applications in material science and molecular engineering (Navarrete-Vázquez et al., 2012).
Antimicrobial Properties
The synthesis and evaluation of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have demonstrated antimicrobial properties, particularly against Gram-positive bacterial strains. Such findings underscore the potential of 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid derivatives in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant bacterial infections (Trotsko et al., 2018).
Synthetic Routes to Heterocyclic Compounds
Innovative synthetic routes have been developed to produce heterocyclic compounds, including dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, from precursors related to 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid. These methods involve tandem oxidative aminocarbonylation-cyclization reactions, offering new pathways for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Gabriele et al., 2006).
Antioxidant Properties
Research on quinazolin derivatives has revealed significant antioxidant activities, suggesting that compounds structurally related to 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid may possess beneficial properties as antioxidants. These findings indicate potential applications in combating oxidative stress-related diseases and conditions, further expanding the scope of research and development in this area (Al-azawi, 2016).
Mécanisme D'action
The mechanism of action of this compound is not specified in the available resources. Its use in drug development suggests it may interact with biological systems in a significant way.
Safety and Hazards
Propriétés
IUPAC Name |
2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-10-5-4-8-14(15(10)18(22)23)19-9-13-16(20)11-6-2-3-7-12(11)17(13)21/h2-9,20H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZMMITXOCMJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=C(C3=CC=CC=C3C2=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2865988.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2865993.png)

![1-(4-Tert-butylbenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2866000.png)



![N-[[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2866005.png)

![N-(3-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2866007.png)
![4-hydroxy-1-[(5-methyl-2-furyl)methyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2866008.png)

